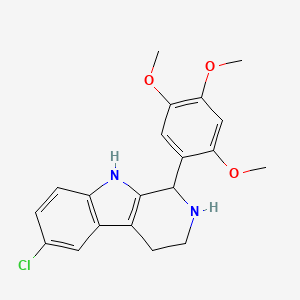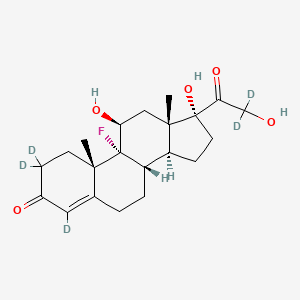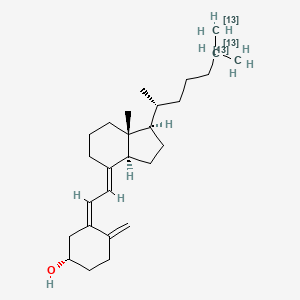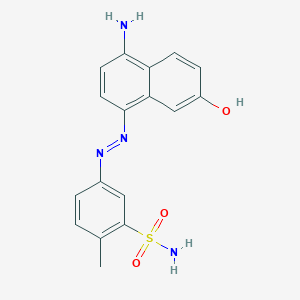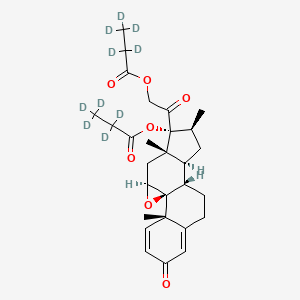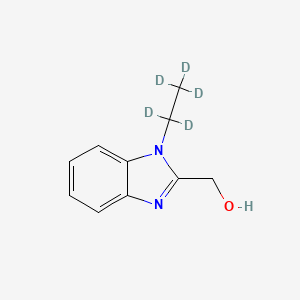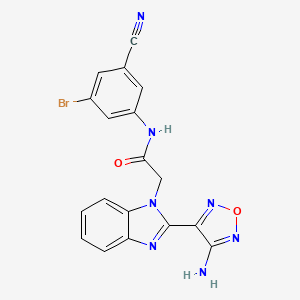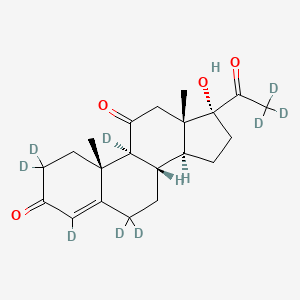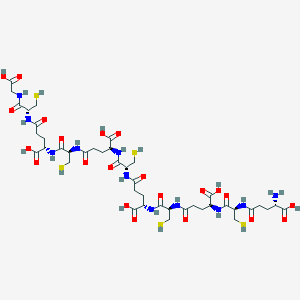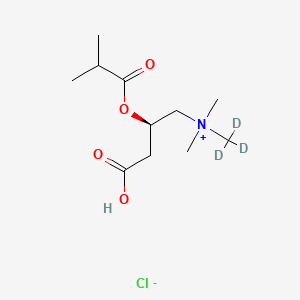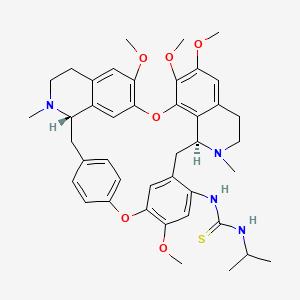
Angiogenesis inhibitor 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Angiogenesis Inhibitor 2 involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions typically include controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously monitored to ensure consistency and purity of the final product. The process often involves purification steps such as crystallization and chromatography to isolate the compound .
化学反応の分析
Types of Reactions: Angiogenesis Inhibitor 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed: The major products formed from these reactions include derivatives of this compound that possess enhanced anti-angiogenic properties. These derivatives are often tested for their efficacy in inhibiting tumor growth .
科学的研究の応用
Angiogenesis Inhibitor 2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of angiogenesis and develop new anti-cancer drugs. In biology, it helps to understand the role of blood vessel formation in various physiological and pathological processes. In medicine, it is used in the treatment of cancer and other diseases characterized by abnormal angiogenesis. In industry, it is utilized in the development of new therapeutic agents and drug delivery systems .
作用機序
The mechanism of action of Angiogenesis Inhibitor 2 involves the inhibition of key signaling pathways that promote angiogenesis. The compound targets molecular pathways such as the vascular endothelial growth factor (VEGF) pathway, which is crucial for the proliferation and migration of endothelial cells. By blocking these pathways, this compound effectively prevents the formation of new blood vessels, thereby restricting the growth and spread of tumors .
類似化合物との比較
- Bevacizumab (Avastin®)
- Cabozantinib (Cometriq®)
- Everolimus (Afinitor®)
- Lenalidomide (Revlimid®)
- Lenvatinib mesylate (Lenvima®)
- Pazopanib (Votrient®)
- Ramucirumab (Cyramza®)
- Regorafenib (Stivarga®)
Comparison: Angiogenesis Inhibitor 2 is unique in its ability to target multiple pathways involved in angiogenesis, making it more effective in inhibiting tumor growth compared to some of the other compounds listed. Additionally, it has shown fewer side effects in clinical trials, making it a promising candidate for further development .
特性
分子式 |
C42H50N4O6S |
|---|---|
分子量 |
738.9 g/mol |
IUPAC名 |
1-propan-2-yl-3-[(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-11-yl]thiourea |
InChI |
InChI=1S/C42H50N4O6S/c1-24(2)43-42(53)44-31-23-35(48-6)36-21-28(31)18-33-39-27(14-16-46(33)4)20-38(49-7)40(50-8)41(39)52-37-22-30-26(19-34(37)47-5)13-15-45(3)32(30)17-25-9-11-29(51-36)12-10-25/h9-12,19-24,32-33H,13-18H2,1-8H3,(H2,43,44,53)/t32-,33-/m0/s1 |
InChIキー |
NPZJRLMTONONRX-LQJZCPKCSA-N |
異性体SMILES |
CC(C)NC(=S)NC1=CC(=C2C=C1C[C@H]3C4=C(C(=C(C=C4CCN3C)OC)OC)OC5=C(C=C6CCN([C@H](C6=C5)CC7=CC=C(O2)C=C7)C)OC)OC |
正規SMILES |
CC(C)NC(=S)NC1=CC(=C2C=C1CC3C4=C(C(=C(C=C4CCN3C)OC)OC)OC5=C(C=C6CCN(C(C6=C5)CC7=CC=C(O2)C=C7)C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



